Product packaging for INCB047986(Cat. No.:)

INCB047986

Cat. No.: B1191777
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INCB047986 is an investigational compound identified as a selective Janus kinase (JAK) inhibitor. A 2019 review of JAK inhibitors listed this compound as being in Phase 2 clinical trials for rheumatoid arthritis . As a selective JAK inhibitor, its proposed research value lies in its potential to modulate the JAK-STAT signaling pathway, which is a critical mediator of cytokine signaling involved in immune cell activation, proliferation, and inflammatory responses . Researchers have utilized JAK inhibitors as tool compounds to study this pathway's role in various autoimmune, inflammatory, and oncologic processes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The information provided is based on a limited historical source and requires verification.

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB047986;  INCB-047986;  INCB 047986.; NONE

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Incb047986

Selective Inhibition of Janus Kinase 1 (JAK1) by INCB047986

Modulation of JAK-Dependent Signaling Pathways by this compound

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a fundamental signaling cascade critical for various cellular processes, including proliferation, growth, hematopoiesis, and immune responses. Ligands, particularly cytokines and growth factors, initiate this pathway by binding to their corresponding transmembrane receptor subunits. This binding leads to the multimerization of receptor subunits and close physical interactions among receptor-associated JAKs. Subsequently, these JAKs become activated through trans-phosphorylation. In various pathological conditions, including inflammatory diseases, myeloproliferative disorders, and numerous malignancies, JAK kinases may exhibit upregulation. By specifically inhibiting JAK phosphorylation, this compound modulates these crucial JAK-dependent signaling pathways.

Impact on STAT (Signal Transducer and Activator of Transcription) Phosphorylation and Activation

The inhibition of JAK by this compound is expected to directly impact the subsequent steps of the JAK-STAT pathway, specifically blocking the recruitment, phosphorylation, and activation of STAT proteins. In the canonical pathway, once activated, JAKs phosphorylate resting STAT monomers in the cytoplasm. This phosphorylation event triggers the homo- or heterodimerization of STAT proteins, leading to their translocation into the cell nucleus. Inside the nucleus, the dimerized STAT complexes bind to specific palindromic DNA sequences, known as STAT response elements, within the promoters of target genes. This binding is a prerequisite for the initiation of gene transcription. For instance, STAT3 activation, a key component of this pathway, involves phosphorylation on specific tyrosine residues, such as Y705, and can also involve serine phosphorylation, like S727.

Isoform Specificity and Binding Characteristics of this compound

This compound is consistently identified as a selective JAK1 inhibitor. The selectivity of JAK inhibitors across different isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical aspect of their pharmacological profile, as different isoforms mediate distinct cytokine signaling pathways. The ATP-binding sites within the JAK kinases exhibit structural differences, notably in amino acid residues, which can contribute to the observed selectivity of various inhibitors. For example, specific amino acid variations in the ATP-binding sites of JAK1 (e.g., Glu966, His885) and JAK2 (e.g., Asp939, Asn859) can account for differential ligand-protein interactions and, consequently, isoform selectivity. While this compound is recognized for its JAK1 selectivity, detailed research findings specifically outlining its precise binding characteristics, such as specific amino acid interactions or comprehensive quantitative binding affinity data for all JAK isoforms, are not widely published in the available scientific literature.

Preclinical Investigations of Incb047986 in Disease Models

In Vitro Studies with INCB047986

In vitro studies are foundational in understanding the cellular and molecular mechanisms of action of a compound. For this compound, these investigations have explored its impact on fundamental cellular processes in controlled laboratory settings, utilizing both conventional two-dimensional cell culture systems and more advanced three-dimensional models.

Evaluation in Two-Dimensional Cell Culture Systems

Two-dimensional (2D) cell culture systems, where cells are grown as monolayers on flat surfaces, provide a simplified yet effective platform for initial assessments of a compound's biological activity. Studies involving this compound in 2D cell cultures have aimed to elucidate its effects on key cellular characteristics relevant to disease progression.

As a selective JAK1 inhibitor, this compound is designed to interfere with the JAK/STAT signaling pathway, which is intimately involved in regulating cell proliferation and growth. Preclinical studies in solid tumor cell line models have demonstrated that JAK inhibitors, including this compound, lead to a decrease in cell proliferation and viability. The inhibition of JAK1 by this compound is expected to block the phosphorylation of JAK1, thereby disrupting the downstream signaling cascade that drives cellular proliferation in various cancer types.

While specific quantitative data, such as IC50 values (half-maximal inhibitory concentration), for this compound's direct effects on cell proliferation and viability in specific cell lines were not explicitly detailed in the accessible literature, the mechanism of action as a JAK1 inhibitor strongly supports its role in reducing these cellular processes. Typical in vitro assays for assessing these effects include MTT, MTS, and cell counting assays, which measure metabolic activity or cell number as indicators of viability and proliferation.

The JAK/STAT pathway's aberrant activation is known to contribute to increased cell survival and resistance to programmed cell death (apoptosis) in cancer cells. By inhibiting JAK1, this compound is anticipated to counteract these pro-survival signals, thereby promoting apoptosis and reducing cell survival. Apoptosis is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Research indicates that JAK inhibitors decrease cell survival in solid tumor cell line models. this compound has been mentioned in the context of its impact on "apoptosis" and "cell survival" in breast cancer, suggesting its potential to induce programmed cell death or inhibit survival mechanisms in malignant cells. The modulation of apoptotic pathways is a significant therapeutic strategy in cancer treatment aimed at inducing tumor cell death. Assays such as Annexin V staining and propidium (B1200493) iodide (PI) exclusion, typically analyzed by flow cytometry, are commonly used to detect and quantify apoptotic and necrotic cells.

The JAK/STAT pathway is a central signaling mechanism activated by various cytokines and growth factors, which are crucial for cell-to-cell communication and immune responses. As a JAK1 inhibitor, this compound is expected to modulate cytokine-mediated signaling. This can impact the production and secretion of various cytokines that rely on JAK1 for their signaling.

JAK1 inhibitors, including this compound, are known to affect the "production of autocrine/paracrine cytokines that activate STATs." Cytokines like interleukins (e.g., IL-6, IL-10) and tumor necrosis factors (TNF-α) are key regulators of inflammation and immune responses, and their dysregulation can contribute to disease progression. The inhibition of JAK1 by this compound would therefore influence the cellular responses to and potentially the production of these cytokines, thereby impacting the inflammatory and immune microenvironment. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and flow cytometry are standard methods for measuring cytokine levels in cell culture supernatants or within cells.

Impact on Apoptosis and Cell Survival

Application in Advanced Three-Dimensional Cell Models

Advanced three-dimensional (3D) cell models, such as spheroids and organoids, offer a more physiologically relevant in vitro environment compared to 2D cultures. These models better recapitulate the complex cellular interactions, gradients in oxygen and nutrients, and extracellular matrix components found in native tissues and tumors, making them valuable for drug testing and understanding disease biology.

This compound has been investigated in spheroid models, specifically in a "spheroid invasion model system" relevant to breast cancer research. Spheroid invasion assays are used to assess the migratory and invasive capabilities of cancer cells within a 3D matrix, which are critical processes in tumor metastasis. The use of this compound in such models suggests an evaluation of its ability to inhibit cancer cell invasion, a key hallmark of cancer progression.

While specific data on this compound's effects in organoid models were not explicitly detailed in the accessible literature, organoids are increasingly utilized to model patient-specific responses to anticancer therapies and to study tumor evolution and drug response. Given this compound's role as a JAK1 inhibitor and the relevance of JAK/STAT signaling in various cancers, it is plausible that such models would be employed to further understand its therapeutic potential in a more complex in vitro setting.

Note on Data Presentation: Due to the nature of the accessible search results, which primarily describe the general mechanisms and expected outcomes of this compound as a JAK1 inhibitor and the methodologies used in in vitro studies, specific quantitative data (e.g., precise IC50 values, percentages of apoptotic cells, or numerical changes in cytokine levels directly attributable to this compound) were not found. Therefore, detailed interactive data tables for this compound's specific in vitro findings cannot be generated from the provided information. The descriptions above reflect the qualitative findings and the scientific rationale behind the investigations into this compound.

Co-culture Systems for Microenvironment Analysis

Co-culture systems are advanced in vitro models designed to mimic the complex cellular interactions within a biological microenvironment, such as the tumor microenvironment or inflammatory sites. These systems allow researchers to analyze the interplay between different cell types and the impact of therapeutic agents on these interactions. While co-culture systems are widely utilized in preclinical research to study disease pathophysiology and drug effects, specific detailed investigations focusing on this compound within such co-culture systems for microenvironment analysis were not identified in the reviewed literature. Research in this area typically involves assessing changes in cell proliferation, viability, differentiation, and signaling pathways in a more physiologically relevant context than monocultures.

In Vivo Research with this compound in Animal Models

This compound is characterized as a selective JAK1 inhibitor . The pharmacological activity of JAK1 inhibitors is generally assessed by their ability to modulate the JAK/STAT signaling pathway, which is implicated in processes such as cell proliferation, survival, and immune responses . While JAK inhibitors, in general, have been shown to decrease STAT activation, cell proliferation, and cell survival in in vitro solid tumor cell line models, and inhibit tumor growth in in vivo models , specific detailed data on the pharmacological activity of this compound in relevant disease models, such as its effects on specific biomarkers or signaling pathways in animal models, were not explicitly detailed in the search results.

Academic Research on Therapeutic Implications of Incb047986

Research in Neoplastic Diseases

Investigations into INCB047986 have included studies examining its effects in the context of cancer, encompassing both solid tumors and hematological malignancies. Research has also delved into its potential mechanisms for overcoming drug resistance and its impact on the tumor microenvironment.

Anti-proliferative and Anti-tumorigenic Effects in Solid Tumors

Research has explored the anti-proliferative and anti-tumorigenic effects of Janus kinase (JAK) inhibitors, including this compound, in various solid tumor preclinical models. For example, studies have shown that JAK1/2-selective inhibitors like ruxolitinib (B1666119) can inhibit STAT3 activation and decrease cell growth in a range of solid tumor cell lines, including breast cancer, non-small cell lung cancer (NSCLC), head and neck cancer (HNC), esophageal cancer, bladder cancer, hepatocellular carcinoma (HCC), cervical cancer, and colorectal cancer. In pancreatic cancer cells, ruxolitinib treatment also decreased the expression of pro-angiogenic genes and impeded epithelial-to-mesenchymal transition. In vivo xenograft models of neuroblastoma, HCC (with a JAK1 S703I mutation), and KRAS-mutated lung adenocarcinoma have shown significant tumor growth inhibition with ruxolitinib treatment. Another selective ATP-competitive JAK1/2 inhibitor, AZD1480, demonstrated promising activity against many solid tumor preclinical models, inhibiting STAT3 activation, cell viability, and tumor growth in cell lines and murine models of glioblastoma multiforme (GBM), breast cancer, HNC, and ovarian cancer.

While this compound was studied in a Phase I clinical trial involving patients with advanced malignancies, including breast and pancreatic cancers, this trial was terminated early.

Investigations in Hematological Malignancies

Research programs focusing on hematological malignancies, such as leukemia, pre-leukemia, and multiple myeloma, aim to enhance treatment approaches. These programs conduct basic mechanistic scientific laboratory research, including in vitro cell culture and in vivo preclinical animal studies using mouse and human cells. Investigations in hematological malignancies involve identifying new molecular biomarkers and disease drivers and developing novel therapeutic approaches. Studies also focus on improving the characterization and monitoring of minimal residual disease to anticipate cancer outcomes. Preclinical models of multiple myeloma have been used to study agents like INCB052793, which in combination with other anti-multiple myeloma agents, decreased cell viability and inhibited tumor growth. A study involving this compound in subjects with primary myelodysplastic syndromes was also conducted.

Mechanisms of Overcoming Drug Resistance in Cancer Models

Overcoming drug resistance is a significant challenge in cancer treatment. Research explores various strategies and modalities to address this, including targeted protein degradation and advanced drug delivery systems. Targeted protein degradation, using molecules like proteolysis-targeting chimeras (PROTACs), has emerged as a promising strategy to selectively degrade disease-causing proteins. Nanotechnology-based systems, such as liposomes and nanoparticles, are being investigated for their ability to enhance drug solubility, stability, and targeted delivery to tumor tissues, potentially overcoming resistance mechanisms related to drug distribution and penetration.

Specific to JAK inhibitors, ruxolitinib has been shown to overcome drug resistance and increase sensitivity to several chemotherapeutic or targeted agents in preclinical models. In cisplatin-resistant NSCLC models with increased JAK2 and STAT3 activation, adding ruxolitinib decreased STAT3 activation and cell growth, enhanced apoptosis, and inhibited tumor growth. In myxoid liposarcoma cancer stem cells resistant to chemotherapy due to upregulated JAK/STAT signaling, ruxolitinib treatment inhibited STAT3 phosphorylation and cell viability, thereby overcoming resistance.

Immunomodulatory Effects within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and secreted factors, influenced by physical factors like hypoxia and acidosis. The TME plays a crucial role in tumor progression and therapy response, with aspects like hypoxia contributing to resistance to various therapies, including immunotherapy. Targeted therapies can induce immunomodulatory effects, altering the composition and function of the tumor-immune microenvironment. These changes can impact tumor growth, immune surveillance, and the effectiveness of subsequent immunotherapies.

Research highlights the importance of understanding the dynamic crosstalk between different components of the TME and how these interactions adapt in response to stress or treatment. Preclinical and clinical data indicate that many targeted agents exert immunomodulatory effects both directly on cancer cells and by altering immune cell function. For instance, ruxolitinib treatment has been associated with an increase in CD8+ T cells in pancreatic cancer xenograft models and a decrease in myeloid-derived suppressor cells in KRAS-mutated lung adenocarcinoma models, indicating an impact on immune activity. Interferon-gamma (IFN-γ), a pleiotropic cytokine, also exhibits immunomodulatory properties within the TME, influencing both antitumor and protumor activities by directly affecting tumor cells and activating immune cells.

Research in Inflammatory and Autoimmune Conditions

Inflammation is a driving force in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease (Crohn's disease and ulcerative colitis), lupus, and multiple sclerosis. Disease-modifying antirheumatic drugs (DMARDs) are a class of medications used to treat inflammatory arthritides and other connective tissue diseases by modulating the immune system and reducing inflammation. Targeted synthetic DMARDs, such as Janus kinase (JAK) inhibitors, selectively inhibit intracellular signaling pathways crucial for the immune response, representing a newer evolution in treatment approaches.

Potential for Disease-Modifying Anti-inflammatory Effects

Research into inflammatory and autoimmune conditions focuses on understanding the underlying mechanisms of inflammation and identifying targeted therapies. An abnormal inflammatory response is strongly linked to the pathogenesis of autoimmune diseases. While conventional treatments aim to decrease inflammation, they may not be effective for all patients and can have significant side effects. A more precise understanding of inflammatory mechanisms is sought to pave the way for improved therapies.

JAK inhibitors, as a class of targeted synthetic DMARDs, work by inhibiting Janus kinase enzymes involved in signaling pathways that regulate the immune response. By blocking these pathways, JAK inhibitors can reduce the inflammatory process. Research is ongoing to investigate the impact of targeting specific pathways, such as those involving granzyme K (GZMK), a protein identified as driving inflammation and tissue damage in various autoimmune and chronic inflammatory conditions. Inhibitors targeting GZMK are being developed with the hope of offering new, targeted treatments for patients with inflammatory diseases. While the search results mention this compound in the context of a study involving myelodysplastic syndromes, which can have inflammatory components, and a mention alongside other disease-modifying anti-inflammatory drugs , detailed research findings specifically on the disease-modifying anti-inflammatory effects of this compound in inflammatory and autoimmune conditions were not extensively provided in the search results. However, the broader research on JAK inhibitors in these conditions suggests a potential area of investigation for compounds like this compound.

Data Table: Research Areas and Associated Conditions for this compound

Research AreaAssociated Conditions
Neoplastic DiseasesSolid Tumors (Breast, Pancreatic, NSCLC, HNC, Esophageal, Bladder, HCC, Colorectal, GBM, Ovarian, Myxoid Liposarcoma, Neuroblastoma), Hematological Malignancies (Leukemia, Pre-leukemia, Multiple Myeloma, Myelodysplastic Syndromes)
Inflammatory and Autoimmune ConditionsInflammatory Arthritides (Rheumatoid Arthritis), Other Connective Tissue Diseases, Potential in Inflammatory Bowel Disease, Lupus, Multiple Sclerosis (based on class of agents)

Data Table: Examples of JAK Inhibitor Effects in Preclinical Cancer Models

JAK InhibitorCancer ModelObserved EffectSource
RuxolitinibPancreatic cancer xenograftsIncreased CD8+ T cells
RuxolitinibKRAS-mutated lung adenocarcinoma modelsDecreased myeloid-derived suppressor cells
RuxolitinibCisplatin-resistant NSCLC modelsDecreased STAT3 activation, decreased cell growth, enhanced apoptosis, inhibited tumor growth
RuxolitinibMyxoid liposarcoma cancer stem cellsInhibited STAT3 phosphorylation and cell viability, overcame chemotherapy resistance
AZD1480GBM, breast cancer, HNC, ovarian cancer modelsInhibited STAT3 activation, cell viability, and tumor growth

Role in Cytokine-Mediated Inflammatory Responses

As a selective JAK1 inhibitor, this compound is expected to primarily impact signaling pathways that rely on JAK1. JAK1 is a component of receptors for a diverse array of cytokines, including those from the common gamma chain receptor family (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), the gp130 receptor family (e.g., IL-6, IL-11, LIF, OSM), and the interferon receptor family (e.g., IFN-α, IFN-β, IFN-γ) . Many of these cytokines are centrally involved in driving inflammatory and immune responses.

Inhibition of JAK1 by compounds like this compound can disrupt the phosphorylation of JAK1 and subsequent STAT activation, thereby attenuating the downstream effects of signaling by these inflammatory cytokines . This mechanism underlies the potential therapeutic utility of JAK inhibitors in conditions characterized by excessive or aberrant cytokine-mediated inflammation. While specific detailed preclinical findings on this compound's direct impact on particular cytokine-mediated inflammatory responses were not extensively detailed in the available search results, its classification as a selective JAK1 inhibitor strongly suggests its relevance to inflammatory pathways driven by cytokines that signal through JAK1.

Comparative Studies with Other JAK Inhibitors in Preclinical Settings

This compound has been discussed in the context of preclinical development alongside other JAK inhibitors, highlighting differences in their JAK isoform selectivity profiles . The development of more selective JAK inhibitors has been a focus of research, with the aim of potentially reducing off-target effects associated with inhibiting multiple JAK isoforms .

Comparative data for this compound indicates its selectivity for JAK1 over JAK2. One source provides the following IC50 values:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK1/JAK2 Selectivity
This compound0.256.125x

Data derived from search result .

This table illustrates that this compound demonstrates a approximately 25-fold selectivity for inhibiting JAK1 compared to JAK2 in this specific assay . Other JAK inhibitors have different selectivity profiles; for instance, baricitinib (B560044) is described as a JAK1/JAK2 inhibitor, while tofacitinib (B832) is often characterized as a JAK1/JAK3 inhibitor with some activity against JAK2 . Ruxolitinib is another JAK1/JAK2 inhibitor .

The preclinical discussion of this compound alongside these other inhibitors in various research contexts, including autoimmune diseases and oncology, underscores its place within the broader landscape of JAK inhibitor research . The focus on its JAK1 selectivity in these comparisons reflects the scientific interest in understanding the specific contributions of individual JAK isoforms to disease pathogenesis and the potential advantages of targeting them selectively.

Structure Activity Relationship Sar and Rational Design Approaches for Incb047986

Principles of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental principle in drug discovery that investigates the intricate connection between a molecule's chemical structure and its biological activity. First introduced by Alexander Crum Brown and Thomas Richard Fraser in 1868, SAR studies aim to identify the specific structural characteristics responsible for a compound's biological effect. By systematically modifying a lead compound's chemical structure, medicinal chemists can discern how these alterations influence key pharmacological properties such as affinity (strength of interaction with the target), efficacy (maximum achievable therapeutic effect), and potency (drug quantity needed for an effect). This iterative process of synthesis, testing, and analysis is crucial for optimizing lead compounds, enhancing their desired activity, improving selectivity, and identifying or minimizing potential unwanted side effects. SAR data also aids in defining the pharmacophore, which represents the essential structural features required for biological activity.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling have emerged as powerful tools that significantly accelerate the drug discovery process by reducing costs and improving the selection of promising drug candidates. These in silico approaches allow researchers to simulate chemical events and calculate molecular properties, providing critical insights into drug-target interactions.

Key computational techniques employed in lead optimization include:

Virtual Screening (VS): This method involves computationally sifting through vast chemical libraries to identify compounds with a high likelihood of binding to a specific target protein. VS helps in rapidly selecting promising candidates for further experimental validation.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity between the two molecules. This technique is vital for understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to a compound's potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing for the study of the energetics and kinetics of ligand binding to a target protein. These simulations can refine binding modes identified through docking and offer insights into protein flexibility and water-mediated interactions.

Pharmacophore Studies: These studies identify the essential spatial and electronic features of a molecule that are necessary for its biological activity. Pharmacophore models can be used to design new compounds that possess these critical features, guiding the synthesis of novel active molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies related to JAK1 Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a sophisticated extension of SAR that utilizes mathematical models and computational techniques to establish quantitative correlations between a compound's chemical structure (often represented by physicochemical properties or molecular descriptors) and its biological activity. QSAR models enable researchers to predict the activity of new compounds without the need for extensive synthesis and experimental testing, thereby accelerating the drug discovery process.

For JAK1 inhibitors, QSAR studies have been instrumental in understanding the structural requirements for inhibitory activity and guiding the design of new molecules with improved properties. These studies often involve:

Model Building: QSAR models are typically built using a training set of known active and inactive compounds, employing statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). Molecular descriptors, which encode various physicochemical properties (e.g., lipophilicity, polarity, steric hindrance, molecular topology), are used as independent variables to predict biological activity (e.g., pIC₅₀ values).

3D-QSAR Techniques: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional steric and electrostatic properties of molecules to build predictive models. For instance, 3D-QSAR studies on pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors have developed models that correlate well with experimental data and have been used to propose design strategies for novel, more potent JAK1 inhibitors.

Prediction and Design: QSAR models help in predicting the activity of untested compounds and identifying key structural features that contribute positively or negatively to JAK1 inhibition. For example, analyses based on random forest models for JAK1 inhibitors have revealed that substructures like pyrazole, pyrrolotriazolopyrimidine, and pyrazolopyrimidine frequently appear in highly active compounds.

Strategies for Enhancing JAK1 Selectivity and Potency

Enhancing both the potency and selectivity of JAK1 inhibitors is a critical objective in drug design, particularly due to the high structural similarity among the active JH1 domains of the four JAK family members (JAK1, JAK2, JAK3, and TYK2). Achieving high JAK1 selectivity is paramount to minimize off-target effects, especially those associated with JAK2 inhibition, which can lead to adverse events such as anemia and neutropenia.

Rational design strategies employed to achieve enhanced JAK1 selectivity and potency include:

Structure-Based Drug Design (SBDD): SBDD leverages the three-dimensional structures of JAK isoforms to identify subtle differences in their ATP-binding sites and adjacent pockets. By understanding the specific residues involved in binding and the conformational dynamics of each isoform, chemists can design molecules that preferentially interact with JAK1 while disfavoring binding to other JAKs. This approach guides the precise modification of chemical structures to optimize interactions within the JAK1 binding pocket.

Targeted Chemical Modifications: Medicinal chemistry efforts often involve systematic modifications to the lead compound's scaffold and substituents. Strategies include incorporating specific polar groups or removing structural alerts (e.g., certain anilines) to improve physicochemical properties, metabolic stability, and selectivity. For instance, in the optimization of pyrimidine (B1678525) compounds as potent JAK1 inhibitors, modifications focused on improving physicochemical properties, reducing CYP3A4 activities, and enhancing pharmacokinetic properties, leading to compounds with respectable selectivity over JAK2.

Cell-Based Assays and In Vivo Correlation: While biochemical assays provide initial potency data, cell-based assays are crucial for assessing selectivity in a more biologically relevant context, as they reflect the complex interplay of JAKs in cytokine signaling pathways. In vitro to in vivo correlations are then established to ensure that the observed selectivity and potency translate effectively in animal models.

The development of compounds like INCB047986 as selective JAK1 inhibitors would have inherently involved these meticulous rational design strategies, aiming to achieve a favorable therapeutic profile by maximizing on-target activity and minimizing off-target liabilities .

Future Directions and Emerging Research Avenues for Jak1 Inhibition

Exploration of Novel Biological Targets and Pathways Influenced by JAK1

Future research avenues for JAK1 inhibitors like INCB047986 include a continued exploration of the intricate network of biological targets and pathways influenced by JAK1 signaling beyond the well-established STAT proteins. While the JAK-STAT pathway is a primary focus, JAK1 interacts with and modulates other signaling cascades. Investigating these broader interactions can uncover novel therapeutic targets or provide a more comprehensive understanding of the drug's mechanism of action. Given JAK1's involvement in the signaling of numerous cytokines, research may focus on identifying specific cytokine-receptor interactions that are particularly sensitive to this compound inhibition in various disease contexts. Understanding these specific interactions could lead to the identification of patient populations most likely to respond to selective JAK1 inhibition.

Development of Advanced Preclinical Research Models for Enhanced Predictivity

The development and utilization of advanced preclinical research models are crucial for enhancing the predictivity of responses to JAK1 inhibitors such as this compound. Traditional cell line models and basic animal models may not fully recapitulate the complexity of human diseases or the tumor microenvironment. Future research will likely involve more sophisticated models, including patient-derived xenografts (PDXs), co-culture systems incorporating various cell types found in the disease microenvironment, and potentially organ-on-a-chip technologies. These models can provide more accurate insights into the efficacy of this compound, potential resistance mechanisms, and its interactions within a complex biological setting. For instance, preclinical studies using relevant in vivo models have been instrumental in evaluating the effects of JAK inhibitors on inflammation and tumor growth.

Integration of Multi-omics and Systems Biology in Understanding this compound Action

Integrating multi-omics data and employing systems biology approaches hold significant potential in comprehensively understanding the action of this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the molecular changes induced by JAK1 inhibition. This can help identify biomarkers of response or resistance, elucidate compensatory pathways that are activated upon treatment, and reveal previously unappreciated effects of this compound on cellular function. Systems biology modeling can integrate these diverse datasets to create predictive models of drug response, guiding patient stratification and informing rational combination strategies. While general multi-omics approaches are being applied in various research areas, their specific application to understand this compound's impact on cellular systems represents a key future direction.

Synergistic Research Approaches for Combination Strategies in Preclinical Models

Exploring synergistic research approaches for combination strategies in preclinical models is a critical area for the future of this compound research. Given that single-agent therapies often face limitations due to resistance or incomplete pathway inhibition, combining JAK1 inhibitors with other therapeutic agents may offer enhanced efficacy. Preclinical studies have already demonstrated the potential for synergy between JAK inhibitors and various agents, including chemotherapy, immunotherapy, and epigenetic modifiers, in different disease settings. Future research will focus on identifying optimal combination partners for this compound based on the specific disease context and the underlying molecular mechanisms driving pathogenesis. This involves rigorous preclinical testing in relevant models to evaluate efficacy, assess potential for synergistic interactions, and understand the impact on the disease microenvironment.

Q & A

Q. What is the molecular mechanism of action of INCB047986, and how does it differ from other JAK inhibitors?

this compound is an orally bioavailable JAK inhibitor that selectively binds to JAK kinases, blocking their phosphorylation and disrupting JAK-STAT signaling pathways critical for cell proliferation and immune responses . Unlike first-generation JAK inhibitors (e.g., ruxolitinib), which target JAK1/JAK2, this compound's specificity profile and binding kinetics remain under investigation. Methodologically, researchers can assess its mechanism via in vitro kinase assays, Western blotting for phosphorylated STAT proteins, and comparative dose-response studies with other inhibitors .

Q. Which experimental models are most suitable for evaluating this compound's antitumor efficacy?

Preclinical studies often employ xenograft models of hematologic malignancies (e.g., myeloproliferative neoplasms) or solid tumors with dysregulated JAK-STAT pathways. In vitro models include cell lines overexpressing JAK variants. Researchers should prioritize models with validated JAK dependency and incorporate controls for off-target effects. Data collection should include tumor volume metrics, survival analysis, and immunohistochemical validation of pathway inhibition .

Q. How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?

PK studies require standardized protocols for dosing (oral vs. intravenous), plasma sampling intervals, and bioanalytical methods (e.g., LC-MS/MS). Researchers must account for variables like bioavailability, metabolite interference, and species-specific differences in drug metabolism. Cross-validation of results using multiple animal models and adherence to FDA or EMA guidelines for preclinical PK analysis is critical .

Advanced Research Questions

Q. What strategies mitigate bias when analyzing contradictory data on this compound's efficacy across cancer subtypes?

Contradictory results may arise from heterogeneous tumor microenvironments, genetic variability, or assay sensitivity. Researchers should employ meta-analysis frameworks to aggregate data, stratify results by JAK mutation status, and use multivariate regression to identify confounding variables. Sensitivity analyses and in silico modeling (e.g., pathway enrichment) can clarify context-dependent mechanisms .

Q. How can combination therapies involving this compound be systematically optimized to overcome drug resistance?

Resistance mechanisms (e.g., compensatory signaling via alternative kinases) require combinatorial screens with agents targeting parallel pathways (e.g., PI3K/AKT). Methodologically, high-throughput synergy assays (e.g., Chou-Talalay) and longitudinal RNA-seq profiling of resistant clones can identify synergistic partners. Researchers should also validate findings in adaptive murine models that mimic clinical relapse .

Q. What statistical approaches are recommended for handling variability in biomarker data from this compound clinical trials?

Biomarker variability (e.g., JAK2 V617F allele burden) necessitates mixed-effects models to account for intra-patient fluctuations. Bayesian hierarchical models can integrate longitudinal data, while receiver operating characteristic (ROC) curves assess biomarker predictive power. Researchers must predefine endpoints and use permutation testing to reduce false discovery rates .

Methodological Considerations

Q. How should researchers design dose-escalation studies to balance efficacy and toxicity for this compound?

Phase I trials should follow a 3+3 design or model-based methods (e.g., continual reassessment) to determine the maximum tolerated dose (MTD). Preclinical toxicokinetic data (e.g., liver enzyme elevations) must inform starting doses. Real-time pharmacodynamic monitoring (e.g., cytokine panels) and adaptive dosing algorithms enhance safety .

Q. What in vitro assays best capture this compound's off-target effects on non-malignant cells?

Primary cell co-culture systems (e.g., peripheral blood mononuclear cells) can assess immune cell toxicity. Flow cytometry for apoptosis/necrosis markers and transcriptomic profiling (e.g., RNA-seq) of healthy tissues exposed to this compound are recommended. Comparative analyses with JAK isoform-specific inhibitors help distinguish on-target vs. off-target effects .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from tumor microenvironment complexity or drug metabolism differences. Researchers should cross-validate findings using ex vivo tumor slices and microdosing studies in patient-derived xenografts (PDXs). Pharmacodynamic bridging studies (e.g., comparing pathway inhibition in vitro vs. in vivo) are essential .

Q. What frameworks guide the ethical selection of patient cohorts for this compound trials in rare cancers?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures cohort homogeneity, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) address practical and ethical constraints. Researchers must prioritize inclusivity while adhering to IRB protocols for rare diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.